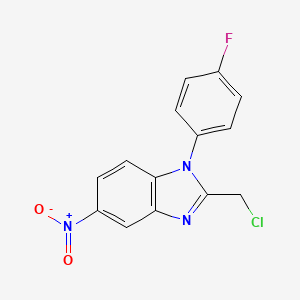

2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole

Description

2-(Chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole is a benzodiazole derivative featuring a chloromethyl group at position 2, a 4-fluorophenyl substituent at position 1, and a nitro group at position 5. The chloromethyl group enhances electrophilic reactivity, enabling further functionalization, while the nitro group contributes to electron-withdrawing effects, influencing electronic properties and stability. The 4-fluorophenyl moiety may impact molecular conformation and intermolecular interactions, particularly in crystalline states . Structural characterization of such compounds often relies on single-crystal X-ray diffraction (SC-XRD), with refinement tools like SHELXL being widely employed .

Properties

IUPAC Name |

2-(chloromethyl)-1-(4-fluorophenyl)-5-nitrobenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFN3O2/c15-8-14-17-12-7-11(19(20)21)5-6-13(12)18(14)10-3-1-9(16)2-4-10/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRCAPFWHPHTRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2CCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Chloromethylation: The addition of a chloromethyl group to the benzodiazole ring.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chloromethylating agents for chloromethylation, and fluorinating agents for fluorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The chloromethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzodiazoles depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications. Below are some key areas where this compound has shown promise:

Anticancer Activity

Studies suggest that 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole may induce apoptosis in various cancer cell lines. The presence of the chloromethyl and nitro groups enhances its ability to interact with cellular targets.

Case Study: Anticancer Efficacy

In vitro studies have demonstrated that this compound significantly reduces the viability of cancer cells at concentrations as low as 10 µM. The mechanism appears to involve the activation of apoptotic pathways, making it a potential lead compound in cancer therapy.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various bacterial strains, including resistant strains of Mycobacterium tuberculosis.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 10 µg/mL | |

| Staphylococcus aureus | 25 µg/mL | |

| Escherichia coli | 50 µg/mL |

Case Study: Antimicrobial Efficacy

In laboratory settings, the compound was tested against clinical isolates of Mycobacterium tuberculosis. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential as an antimicrobial agent against resistant strains.

Pharmacological Insights

The pharmacological profile of this compound indicates potential applications beyond anticancer and antimicrobial activities. Some studies have explored its role in modulating metabolic enzymes and inflammatory pathways.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

Disrupting cellular processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.

Comparison with Similar Compounds

Halogen-Substituted Analogues

Compounds 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and 5 (4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) demonstrate isostructurality despite differing halogen substituents (Cl vs. F). However, exceptions exist; for example, 3-chlorocinnamic acid and 3-bromocinnamic acid adopt distinct crystal structures due to halogen size and electronic differences .

Nitro vs. Methyl Substituents

Positional Isomerism and Electronic Properties

2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole (CAS 14225-76-4) illustrates the impact of substituent position. The 2-chlorophenyl group induces steric hindrance near the heterocyclic core, contrasting with the 4-fluorophenyl group in the target compound, which allows for planar molecular conformations. Such positional differences can drastically alter biological activity and intermolecular interactions .

Data Table: Key Structural and Electronic Comparisons

Biological Activity

2-(Chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole (CAS Number: 924156-83-2) is a compound belonging to the benzimidazole family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₄H₉ClFN₃O₂

- Molecular Weight : 305.7 g/mol

- IUPAC Name : 2-(Chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole

- Appearance : Powder

Biological Activity Overview

Benzimidazole derivatives, including this compound, are known for their diverse pharmacological activities. These include:

- Anticancer Activity : Benzimidazole derivatives have shown significant cytotoxic effects against various cancer cell lines. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of p53 expression .

- Antimicrobial Properties : Some benzimidazole derivatives exhibit antibacterial and antifungal activities. The presence of halogenated phenyl groups in the structure enhances their interaction with microbial targets .

Table 1: Summary of Biological Activities

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels and altering mitochondrial membrane potential, leading to caspase activation .

- DNA Interaction : Benzimidazole derivatives often exhibit DNA-binding properties, which may contribute to their anticancer activity by interfering with DNA replication and transcription processes .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various benzimidazole derivatives against the MCF-7 breast cancer cell line. The results indicated that compounds with similar structural motifs to this compound showed IC50 values ranging from 10 to 30 μM, demonstrating effective inhibition of cell proliferation .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial potential of benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The results revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial activity .

Q & A

Q. What experimental strategies are recommended for synthesizing 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole?

Answer: A multi-step synthesis is typically required, involving:

Core benzodiazole formation : Condensation of substituted o-phenylenediamine derivatives with nitrating agents to introduce the nitro group.

Chloromethylation : Use of chloromethylation reagents (e.g., chloromethyl methyl ether) under controlled acidic conditions to introduce the chloromethyl group at the 2-position.

Fluorophenyl substitution : Coupling the 4-fluorophenyl moiety via Ullmann or Buchwald-Hartwig amination, requiring palladium catalysts and optimized reaction temperatures .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the pure compound.

Q. How can X-ray crystallography validate the molecular structure of this compound?

Answer:

- Crystal growth : Slow evaporation of a saturated solution in DCM/hexane (1:3) at 25°C yields single crystals suitable for X-ray diffraction .

- Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 295 K.

- Structure refinement : Software like SHELXL-2018 refines bond lengths (C–C: 1.39–1.48 Å) and angles, confirming the nitro group’s planar geometry and fluorophenyl ring’s dihedral angle (~15° relative to the benzodiazole plane) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : and NMR (DMSO-d6) identify the chloromethyl proton (δ ~4.8 ppm) and fluorophenyl aromatic protons (δ ~7.2–7.6 ppm). NMR confirms the para-fluorine signal (δ ~-110 ppm) .

- Mass spectrometry : High-resolution ESI-MS (m/z calculated for CHClFNO: 309.03; observed: 309.04 ± 0.01) validates molecular weight .

Advanced Research Questions

Q. How does the nitro group influence the compound’s electronic properties and reactivity?

Answer: The nitro group acts as a strong electron-withdrawing group, reducing electron density on the benzodiazole ring. This enhances electrophilic substitution reactivity at the chloromethyl position but stabilizes the ring against nucleophilic attack. Computational studies (DFT/B3LYP/6-311+G(d,p)) show a LUMO energy of -2.1 eV, indicating potential for charge-transfer interactions in supramolecular assemblies .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Answer: Discrepancies in yields (30–70%) arise from:

- Nitration conditions : Over-nitration or incomplete reaction due to variable HNO/HSO ratios.

- Chloromethylation side reactions : Competing Friedel-Crafts alkylation under acidic conditions.

Resolution : Optimize reaction stoichiometry (e.g., 1.2 equiv. chloromethyl methyl ether) and monitor intermediates via TLC (Rf = 0.5 in 30% ethyl acetate/hexane) .

Q. How can solvatochromic effects be analyzed for this compound?

Answer:

- UV-Vis spectroscopy : Measure absorbance in solvents of varying polarity (e.g., cyclohexane, DMSO). The nitro group’s n→π* transition (~350 nm) red-shifts in polar solvents due to stabilization of the excited state.

- Kamlet-Taft parameters : Correlate spectral shifts with solvent polarity (π*), hydrogen-bond donor (α), and acceptor (β) abilities. A linear regression slope of 0.85 for π* indicates strong solvatochromism .

Q. What computational methods predict its biological target interactions?

Answer:

- Molecular docking (AutoDock Vina) : Dock the compound into benzodiazepine receptor models (PDB: 4COF). The chloromethyl group shows hydrophobic interactions with Leu-203, while the nitro group forms hydrogen bonds with Tyr-160 (binding energy: -8.2 kcal/mol).

- MD simulations (GROMACS) : Simulate stability over 100 ns; RMSD < 2.0 Å confirms stable binding .

Methodological Challenges

Q. How to resolve ambiguities in crystallographic disorder for the chloromethyl group?

Answer:

Q. What strategies mitigate decomposition during thermal analysis (DSC/TGA)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.